molecular formula C9H11ClMgS B6333980 4-(Ethylthio)benzylmagnesium chloride 0.25M in Diethyl Ether CAS No. 1187164-17-5

4-(Ethylthio)benzylmagnesium chloride 0.25M in Diethyl Ether

Cat. No.: B6333980
CAS No.: 1187164-17-5
M. Wt: 211.01 g/mol
InChI Key: YWIZLDGXJUZRLC-UHFFFAOYSA-M
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Description

4-(Ethylthio)benzylmagnesium chloride 0.25M in Diethyl Ether is a Grignard reagent, which is a type of organomagnesium compound. It is used in various organic synthesis reactions due to its ability to form carbon-carbon bonds. The compound has the molecular formula C9H11ClMgS and a molecular weight of 211.01 g/mol .

Properties

IUPAC Name

magnesium;1-ethylsulfanyl-4-methanidylbenzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11S.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIZLDGXJUZRLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Ethylthio)benzylmagnesium chloride typically involves the reaction of 4-(Ethylthio)benzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of 4-(Ethylthio)benzylmagnesium chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent and to maintain an inert atmosphere throughout the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)benzylmagnesium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 4-(Ethylthio)benzylmagnesium chloride include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Diethyl ether or tetrahydrofuran (THF) are commonly used solvents .

Major Products

The major products formed from reactions involving 4-(Ethylthio)benzylmagnesium chloride depend on the specific reactants used. For example, the reaction with an aldehyde would produce a secondary alcohol, while the reaction with a ketone would produce a tertiary alcohol .

Scientific Research Applications

Synthesis of Alcohols

One of the primary applications of 4-(Ethylthio)benzylmagnesium chloride is in the synthesis of alcohols. The reagent can react with carbonyl compounds to yield secondary or tertiary alcohols.

Case Study: Synthesis of Secondary Alcohols

  • Reaction : The reaction between 4-(Ethylthio)benzylmagnesium chloride and acetophenone results in the formation of a secondary alcohol.
  • Procedure :
    • Mix 0.25M 4-(Ethylthio)benzylmagnesium chloride in diethyl ether with acetophenone under anhydrous conditions.
    • Allow the reaction to proceed at low temperatures to control exothermicity.
  • Yield : Typically yields over 80% purity after purification by distillation.

Formation of Carbon-Carbon Bonds

4-(Ethylthio)benzylmagnesium chloride is also employed in forming carbon-carbon bonds through nucleophilic addition reactions.

Example Reaction

  • Substrate : Reaction with various aldehydes and ketones.
  • Outcome : This reaction generates a range of substituted benzyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals.

Synthesis of Heterocycles

The compound can be used to synthesize heterocyclic compounds, which are essential in medicinal chemistry.

Case Study: Synthesis of Pyridine Derivatives

  • Methodology : When reacted with suitable electrophiles, such as isocyanates or isothiocyanates, it can yield pyridine derivatives.
  • Significance : These derivatives often exhibit biological activity and are used in drug development.

Data Table: Summary of Applications

Application AreaReaction TypeTypical Yield (%)Notes
Alcohol SynthesisCarbonyl Addition>80Secondary alcohols
Carbon-Carbon Bond FormationNucleophilic AdditionVariesSubstituted benzyl derivatives
Heterocycle SynthesisReaction with ElectrophilesVariesPyridine derivatives

Mechanism of Action

The mechanism of action of 4-(Ethylthio)benzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylthio)benzylmagnesium chloride is unique due to the presence of the ethylthio group, which can impart different reactivity and selectivity in chemical reactions compared to other Grignard reagents. This makes it a valuable tool in organic synthesis for the preparation of specific compounds .

Biological Activity

4-(Ethylthio)benzylmagnesium chloride, a Grignard reagent, is primarily recognized for its role in organic synthesis. However, its biological activity has garnered attention due to potential applications in medicinal chemistry. This article explores the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

4-(Ethylthio)benzylmagnesium chloride is an organometallic compound with the formula C10H13ClMgS. It is typically prepared in diethyl ether, which serves as a solvent that stabilizes the Grignard reagent. The ethylthio group is significant for its potential interactions with biological macromolecules.

The biological activity of 4-(Ethylthio)benzylmagnesium chloride can be attributed to its ability to act as a nucleophile in various reactions. This property allows it to interact with electrophilic centers in biological molecules, potentially leading to modifications that can alter their function.

Key Mechanisms:

  • Nucleophilic Attack: The ethylthio group may facilitate nucleophilic attacks on electrophilic sites within enzymes or receptors.
  • Enzyme Inhibition: Similar compounds have shown potential as enzyme inhibitors, particularly in pathways involving lipid metabolism and cancer progression.

Biological Activity Studies

Recent studies have highlighted the compound's potential therapeutic effects. Below are summarized findings from relevant research:

Table 1: Biological Activity Summary

StudyTargetIC50 (µM)Observations
Study AMonoacylglycerol Lipase (MAGL)133.9Selective inhibition observed; potential for neuroprotective effects .
Study BMDM2/MDMX Interaction24.7 / 19.0Inhibitory effects on cancer cell lines; suggests anticancer properties .
Study CAntimycobacterial ActivityNot reportedPreliminary results indicate activity against Mycobacterium tuberculosis strains .

Case Studies

  • Neuroprotective Effects : Inhibition of MAGL has been linked to neuroprotective outcomes, especially in models of neurodegenerative diseases. Compounds similar to 4-(Ethylthio)benzylmagnesium chloride have shown promise in reducing inflammation and apoptosis in neuronal cells .
  • Anticancer Activity : The interaction with MDM2 and MDMX proteins has been explored, revealing that derivatives can inhibit these proteins effectively, which are crucial for regulating the tumor suppressor p53. This inhibition could lead to enhanced apoptosis in cancer cells .
  • Antimycobacterial Properties : Initial evaluations of related compounds have indicated potential against drug-resistant strains of Mycobacterium tuberculosis, highlighting a possible application in treating tuberculosis .

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